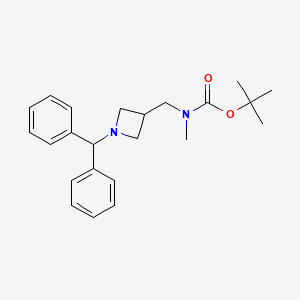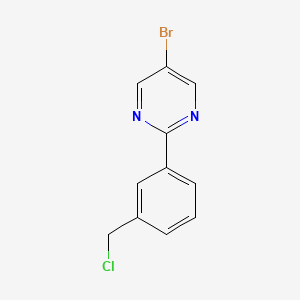![molecular formula C9H8BrNO2 B1526757 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 5755-05-5](/img/structure/B1526757.png)
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Übersicht
Beschreibung
“7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is used in fine chemistry and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one method, sodium azide was added to a solution of 6-bromo-chroman-4-one in benzene. The mixture was stirred at room temperature overnight. After the benzene layer was carefully decanted, the residue was dissolved in ethyl acetate, washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the compound .Molecular Structure Analysis
The molecular structure of “7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one” consists of 8 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Bromine atom, making a total of 21 atoms .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of new selective TNIK inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- Anticonvulsant and Hypnotic Agents : A study by Deng et al. (2011) discusses the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, including the evaluation of their anticonvulsant activities. The research highlighted that these compounds showed significant anticonvulsant activities, with specific derivatives enhancing pentobarbital-induced sleep, indicating potential hypnotic effects (Deng et al., 2011).
Chemical Synthesis and Process Development
- Benzoxazepine-Containing Kinase Inhibitor : Naganathan et al. (2015) described the process development for scalable synthesis of 7-bromobenzoxazepine. This compound is part of the benzoxazepine core present in several kinase inhibitors, including mTOR inhibitors. The study details the synthesis processes and yields obtained, demonstrating the compound's importance in pharmaceutical production (Naganathan et al., 2015).
Applications in Protein-Tyrosine Kinase Inhibition
- Protein-Tyrosine Kinase (PTK) Inhibitors : Li et al. (2017) synthesized novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one and evaluated their activity as PTK inhibitors. These compounds showed effectiveness in inhibiting ErbB1 and ErbB2, important in cancer research (Li et al., 2017).
Photophysical Properties
- Photophysical Properties : Petrovskii et al. (2017) conducted a study on dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one. They found that this compound exhibits strong blue emission in dichloromethane, indicating its potential in photophysical applications (Petrovskii et al., 2017).
Antifungal Applications
- Fungicidal Activity : Yang et al. (2017) developed novel antifungals based on dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. These compounds showed moderate to high activities against various phytopathogenic fungi, suggesting their utility in crop protection and as potential fungicidal candidates (Yang et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733648 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one | |
CAS RN |
5755-05-5 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)

![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)




![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)



![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)